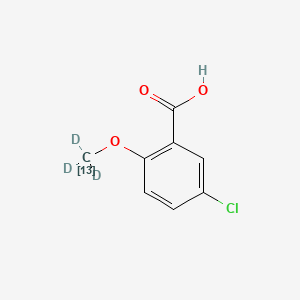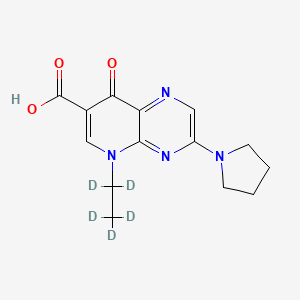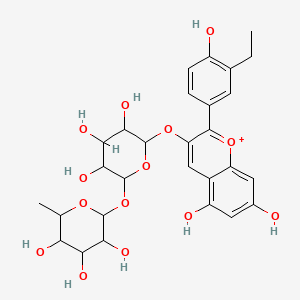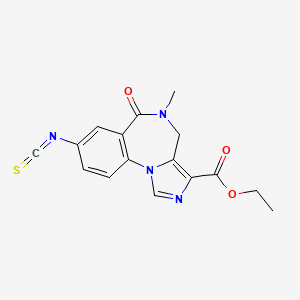
Etilefrin-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Safety and Hazards
Etilefrin-d5 Hydrochloride is considered hazardous. It is toxic if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Etilefrin-d5 Hydrochloride involves the conversion of precursor compounds into the final product through a series of chemical reactions.", "Starting Materials": [ "d5-phenylethanol", "epichlorohydrin", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "1. Epichlorohydrin is added to d5-phenylethanol in the presence of sodium hydroxide to form d5-phenylethyl glycidyl ether.", "2. The resulting compound is then reacted with hydrochloric acid to form d5-phenylethyl chloride.", "3. The d5-phenylethyl chloride is then reacted with ethylamine in the presence of sodium hydroxide to form Etilefrin-d5.", "4. Finally, the Etilefrin-d5 is reacted with hydrochloric acid to form Etilefrin-d5 Hydrochloride." ] } | |
Número CAS |
1346599-41-4 |
Fórmula molecular |
C10H16ClNO2 |
Peso molecular |
222.724 |
Nombre IUPAC |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2; |
Clave InChI |
KTNROWWHOBZQGK-LUIAAVAXSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
Sinónimos |
α-[(Ethylamino)methyl]-3-hydroxybenzenemethanol-d5 Hydrochloride; (+/-)-Ethylphenylephrine-d5 Hydrochloride; Cardanat-d5; Circupon-d5; Effontil-d5; Effortil-d5; Efortil-d5; Kertasin-d5; Thomasin-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)


![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)



